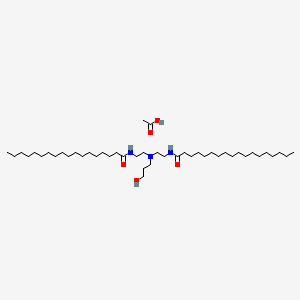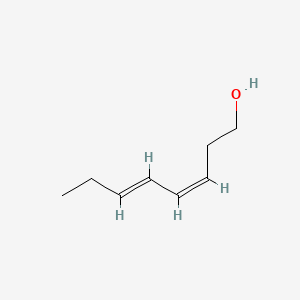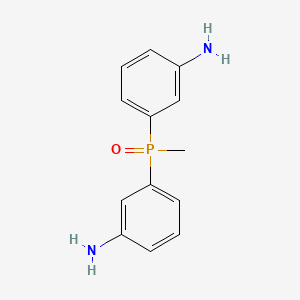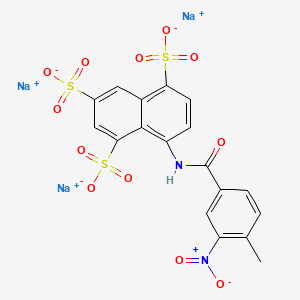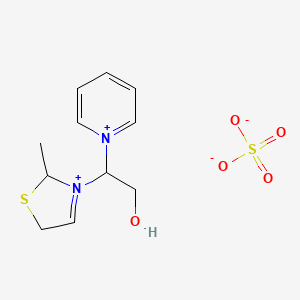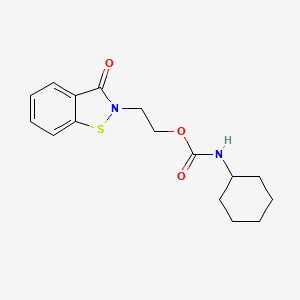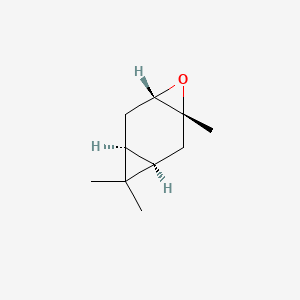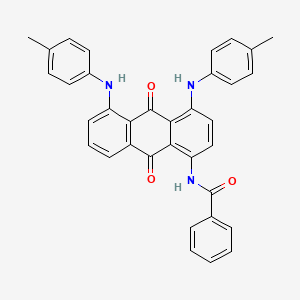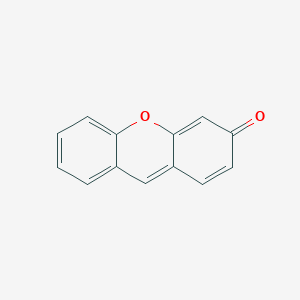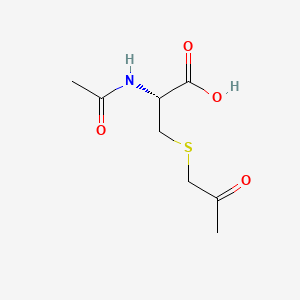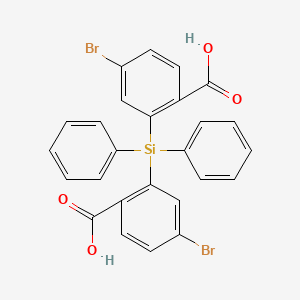
3-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of two isocyanate groups attached to a cyclohexyl ring and a tolyl group. This compound is used in various industrial applications, particularly in the production of polymers and coatings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate typically involves the reaction of 2-isocyanatocyclohexylmethylamine with o-tolyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the production process. The use of catalysts and optimized reaction conditions further enhances the yield and purity of the compound.
化学反応の分析
Types of Reactions
3-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ureas and carbamates.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: The isocyanate groups can participate in nucleophilic substitution reactions, forming urethanes and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alcohols and amines are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Ureas and carbamates.
Reduction: Amines.
Substitution: Urethanes and other derivatives.
科学的研究の応用
3-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of high-performance polymers, coatings, and adhesives.
作用機序
The mechanism of action of 3-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as amines and alcohols, forming stable urethane and urea linkages. This reactivity is harnessed in various applications, including polymerization and surface modification.
類似化合物との比較
Similar Compounds
Toluene diisocyanate: Known for its use in polyurethane production.
Hexamethylene diisocyanate: Used in the manufacture of polyurethanes and coatings.
Methylene diphenyl diisocyanate: Commonly used in the production of rigid polyurethane foams.
Uniqueness
3-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate is unique due to its dual isocyanate functionality combined with a cyclohexyl and tolyl structure. This combination imparts specific reactivity and properties that are advantageous in certain applications, such as the production of specialized polymers and coatings.
特性
CAS番号 |
94166-79-7 |
|---|---|
分子式 |
C16H18N2O2 |
分子量 |
270.33 g/mol |
IUPAC名 |
1-isocyanato-3-[(2-isocyanatocyclohexyl)methyl]-2-methylbenzene |
InChI |
InChI=1S/C16H18N2O2/c1-12-13(6-4-8-15(12)17-10-19)9-14-5-2-3-7-16(14)18-11-20/h4,6,8,14,16H,2-3,5,7,9H2,1H3 |
InChIキー |
HVZNNFVEMZLASN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1N=C=O)CC2CCCCC2N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


